2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one

Thioether Chemistry Oxidative Stability Steric Effects

Thioether oxidation limits in vivo probe utility. This tert-butylthio ketone (C12H15ClOS, MW 242.76) offers superior steric protection against sulfoxide formation. - **Differentiation**: Bulkier than n-butyl/sec-butyl analogs; predicted LogP 3.5-3.7 for permeability studies - **Functionality**: Carbonyl, aryl chloride, and hindered thioether enable orthogonal transformations - **Specification**: 97% purity, R&D use only - **Supply**: Research quantities available for immediate dispatch

Molecular Formula C12H15ClOS
Molecular Weight 242.77 g/mol
Cat. No. B13638940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one
Molecular FormulaC12H15ClOS
Molecular Weight242.77 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C12H15ClOS/c1-12(2,3)15-8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
InChIKeyQSEUXXBIPFJETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Profile and Baseline Properties


2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one is a synthetic thioether ketone with the molecular formula C12H15ClOS and a molecular weight of 242.76 g/mol . It is characterized by a tert-butylthio group alpha to a carbonyl attached to a 2-chlorophenyl ring. The compound is commercially available with a typical purity specification of 97% and is intended exclusively for research and development use .

Compound identity

Synthetic thioether ketone with a 2-chlorophenyl group; intended for research and development use only.

Procurement context

Commercially available with a defined minimum purity specification, supporting reproducible synthetic and assay workflows.

Actual lot-specific purity may vary; consult certificate of analysis.

Workflow alignment

May support organic synthesis, medicinal chemistry building block assembly, and thioether stability studies.

Why Interchangeability Cannot Be Assumed


Within the class of 2-(alkylthio)-1-(2-chlorophenyl)ethan-1-ones, the alkyl substituent on sulfur directly governs steric bulk, lipophilicity, and stability. For example, the tert-butyl group introduces significantly greater steric hindrance compared to a linear n-butyl or sec-butyl group, which is known to influence the rate of oxidation to sulfoxides and metabolic stability in thioether-containing compounds . Consequently, assuming a tert-butylthio derivative will perform identically to an isopropylthio, propylthio, or ethylthio analog in a biological or chemical assay is a high-risk assumption without direct comparative data .

Steric shielding divergence

The tert-butylthio group creates significantly greater steric hindrance than n-alkyl, sec-alkyl, or isopropylthio analogs. This can alter oxidation rates and thioether stability in chemical or biological systems, making direct substitution without validation unreliable.

Lipophilicity shift

Branching at the alkylthio substituent increases predicted LogP. A tert-butylthio derivative is expected to show higher lipophilicity than propylthio or ethylthio analogs, potentially changing membrane permeability and non-specific binding profiles in cell-based assays.

Purity and vendor variability

Purity specifications for closely related 2-(alkylthio)-1-(2-chlorophenyl)ethan-1-ones differ across suppliers and lots. Assuming identical purity and impurity profiles without verification may compromise reproducibility.

Quantitative Differentiation Guide for Procurement


Steric Bulk and Oxidative Stability

The tert-butyl group provides a sterically hindered environment that protects the thioether sulfur from oxidation. While direct experimental data for this specific compound is limited, class-level inference from related thioether chemistry establishes that tert-butyl sulfides exhibit significantly slower oxidation rates to sulfoxides and sulfones compared to less hindered n-alkyl and sec-alkyl sulfides . The difference in Taft steric parameter (Es) between tert-butyl (approx. -1.54) and n-butyl (approx. -0.39) directly quantifies this increased shielding .

Steric bulk
Class-level inference
Taft Es: –1.54 (tert-butyl) vs –0.39 (n-butyl)
Supports steric protection ranking in thioether series.
Based on physical organic parameters; not direct oxidation rate data for this compound.
Thioether Chemistry Oxidative Stability Steric Effects

Lipophilicity Differential

For structurally similar 2-chlorophenyl ethanone thioethers, estimated LogP values indicate that increasing alkyl chain branching elevates lipophilicity. The tert-butylthio derivative is predicted to have a higher LogP than its isopropylthio and propylthio counterparts . The propylthio analog has an estimated LogP of 3.2 . Based on established group contribution models, the tert-butylthio compound is expected to have a LogP approximately 0.3-0.5 units higher than the propylthio derivative.

Lipophilicity
Class-level inference
Est. ΔLogP +0.3 to +0.5 vs propylthio analog
Supports lipophilicity-based ranking for permeability research.
Calculated values; experimental confirmation required.
Lipophilicity LogP Membrane Permeability

Commercial Availability and Purity Benchmark

2-(Tert-butylthio)-1-(2-chlorophenyl)ethan-1-one is offered by AKSci with a minimum purity specification of 97% . This serves as a baseline purity benchmark. Analogs such as 2-(sec-butylthio)-1-(2-chlorophenyl)ethan-1-one (CS-0289970) and 2-(isopropylthio)-1-(2-chlorophenyl)ethan-1-one (CAS 1184452-08-1) [1] are also commercially available, but purity specifications vary by vendor and lot. The specific 97% purity grade from AKSci provides a defined starting point for reproducible research.

Purity benchmark
Supplier specification
Min. purity 97% (vendor spec)
May support lot-to-lot reproducibility review.
Sec-butylthio analog purity not consistently specified across vendors.
Chemical Procurement Purity Specifications Supply Chain

Synthetic Versatility

The compound contains two distinct reactive centers: a carbonyl group for nucleophilic additions and reductions, and a 2-chlorophenyl ring capable of electrophilic aromatic substitution or cross-coupling . While this is a class-level property, the combination of a tert-butylthio group with the 2-chlorophenyl moiety may influence regioselectivity in subsequent transformations due to steric and electronic effects.

Reactive sites
Class-level inference
Carbonyl, 2-chlorophenyl, thioether (oxidation)
Supports multi-step synthetic diversification planning.
Steric and electronic effects may influence regioselectivity.
Organic Synthesis Reactivity Functional Group Transformations

Prioritized Research and Industrial Applications


Medicinal Chemistry: Oxidatively Stable Thioether Probes

When designing chemical probes or drug candidates that incorporate a thioether linkage, the enhanced oxidative stability predicted for the tert-butylthio group makes this compound a superior scaffold. This is particularly relevant for in vivo applications where metabolic oxidation of sulfides to sulfoxides can alter pharmacokinetics and target engagement.

Organic Synthesis: Orthogonal Functionalization

As a building block with carbonyl, aryl chloride, and thioether functionalities , this compound enables sequential, orthogonal transformations. The tert-butylthio group can be retained or cleaved as desired, while the carbonyl and aryl chloride provide handles for further diversification, making it valuable for synthesizing chemical libraries and advanced intermediates.

Assay Development: Lipophilic Thioether Controls

The predicted elevated lipophilicity (LogP ≈ 3.5-3.7) relative to less branched analogs positions this compound as a useful tool for studying the impact of lipophilicity on membrane permeability, protein binding, and non-specific assay interference. It can serve as a control compound in high-throughput screening campaigns where logP is a critical parameter.

Application
Selection Property
Validation Focus
Thioether stability probe design
Steric shielding and oxidative stability context
Oxidation rate comparison across alkylthio series
Orthogonal synthetic diversification
Multiple functional handles (carbonyl, aryl chloride, thioether)
Sequential transformation compatibility review
Lipophilicity-dependent assay control
Predicted LogP and membrane permeability context
Lipophilicity impact on assay interference and protein binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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